molecular formula C12H10N2O B13678525 5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile

5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B13678525
M. Wt: 198.22 g/mol
InChI Key: DNGFRQQGQKQHNW-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a 2-methoxyphenyl group and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-methoxybenzaldehyde with a suitable pyrrole precursor under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction to form the intermediate, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate certain enzymes, affecting cellular processes such as proliferation or apoptosis. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
  • 1-(2-Methoxyphenyl)piperazine
  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

5-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-15-12-5-3-2-4-10(12)11-6-9(7-13)8-14-11/h2-6,8,14H,1H3

InChI Key

DNGFRQQGQKQHNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CN2)C#N

Origin of Product

United States

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